molecular formula C4H2FN3O2 B3192465 2-Fluoro-5-nitropyrimidine CAS No. 62802-41-9

2-Fluoro-5-nitropyrimidine

Cat. No. B3192465
CAS RN: 62802-41-9
M. Wt: 143.08 g/mol
InChI Key: WCDBZXCLAVZHBQ-UHFFFAOYSA-N
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Description

2-Fluoro-5-nitropyrimidine is a chemical compound with the molecular formula C5H3FN2O2 . It is used as an organic synthesis intermediate and pharmaceutical intermediate, mainly in laboratory research and development processes and chemical production processes .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It has a fluorine atom attached at the 2nd position and a nitro group (-NO2) at the 5th position .


Chemical Reactions Analysis

The reactions of 2-Fluoro-5-nitropyrimidines with aniline in methanol are not base catalysed . The highly reactive compound was used to prepare well-defined derivatives from alcohols, anilines, and amino acids .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 142.088 Da . It has a density of 1.4±0.1 g/cm3, a boiling point of 237.5±20.0 °C at 760 mmHg, and a melting point of 142-144ºC .

Scientific Research Applications

2-Fluoro-5-nitropyrimidine has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit antimicrobial, antifungal, and anticancer properties. In one study, this compound was found to be active against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Another study reported that this compound exhibited potent antifungal activity against Candida albicans. In addition, this compound has been shown to possess anticancer activity against various cancer cell lines, including breast cancer and lung cancer.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-nitropyrimidine is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins that are essential for the survival of microorganisms or cancer cells. In one study, this compound was found to inhibit the growth of E. coli by targeting the enzyme dihydrofolate reductase. In another study, this compound was shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In one study, it was found to reduce the level of reactive oxygen species (ROS) in cancer cells, which are known to contribute to cancer progression. In another study, it was shown to inhibit the activity of certain enzymes involved in the biosynthesis of folic acid, which is essential for the survival of microorganisms. Furthermore, this compound has been reported to have low toxicity in animal models, indicating its potential as a safe and effective therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-Fluoro-5-nitropyrimidine is its versatility in terms of its potential applications. It can be used as a starting material for the synthesis of various derivatives with different properties and activities. Another advantage is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for research related to 2-Fluoro-5-nitropyrimidine. One area of interest is the development of new derivatives with enhanced activity and selectivity against specific targets. Another area of interest is the investigation of the potential applications of this compound in material science, such as the synthesis of new polymers or catalysts. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects in vivo.

Safety and Hazards

When handling 2-Fluoro-5-nitropyrimidine, it is advised to avoid breathing dust/fume/gas/mist/vapors/spray. Wash face, hands and any exposed skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-fluoro-5-nitropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2FN3O2/c5-4-6-1-3(2-7-4)8(9)10/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCDBZXCLAVZHBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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